3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile
Overview
Description
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile, also known as PQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PQP is a phthalonitrile derivative that has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is not fully understood. However, it has been proposed that 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been found to have various biochemical and physiological effects. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is also stable under a wide range of conditions, making it easy to handle and store. However, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has some limitations for lab experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has low solubility in water, which can make it difficult to use in some experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile. One direction is to further elucidate the mechanism of action of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile. Understanding the exact signaling pathways and molecular targets of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile could help to develop more targeted and effective therapies for cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile in vivo. This could help to determine the optimal dosing and administration routes for 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile in clinical trials. Finally, future research could focus on developing 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile derivatives with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Scientific Research Applications
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. In addition, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
properties
IUPAC Name |
3-[4-(3-phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O/c29-17-21-9-6-12-26(23(21)18-30)33-22-15-13-20(14-16-22)28-27(19-7-2-1-3-8-19)31-24-10-4-5-11-25(24)32-28/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJCXHHVULZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC=CC(=C5C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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